
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the reaction of 2,4,6-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanol.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(2,4,5-trihydroxyphenyl)propanoic acid: Similar structure but with additional hydroxy groups, leading to different chemical properties and reactivity.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of trifluorophenyl, affecting its chemical behavior and applications.
(2R)-2-Hydroxy-2-(trifluoromethyl)propanoic acid: Similar trifluoromethyl group but different overall structure, leading to distinct properties.
Uniqueness
2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H7F3O3 |
|---|---|
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8,13H,3H2,(H,14,15) |
Clé InChI |
MGVMBSUCZLHZFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CC(C(=O)O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


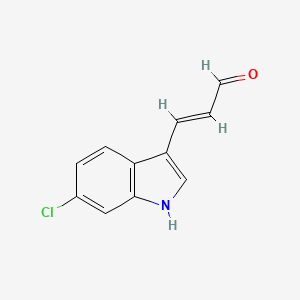
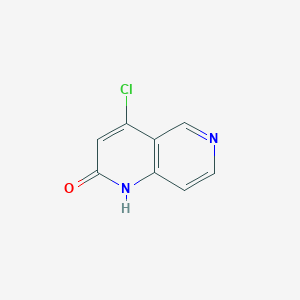
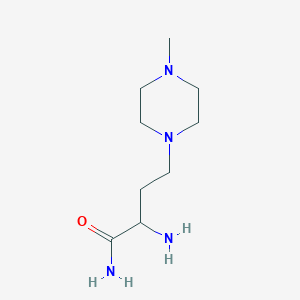
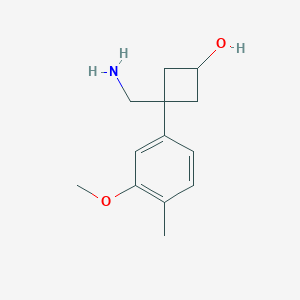
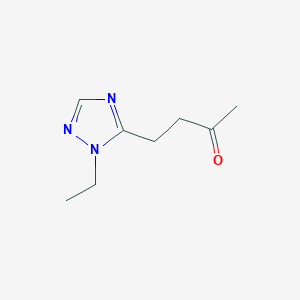
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

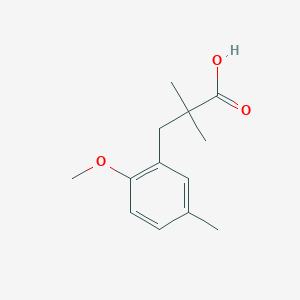

![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)


